![molecular formula C11H20NO5P B1675629 Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid CAS No. 137433-06-8](/img/structure/B1675629.png)
Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid
Overview
Description
“Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid” is a compound with a phosphonate group, i.e., –P (O) (OH) 2 group attached directly to the molecule via a P-C bond . They serve as non-hydrolyzable phosphate mimics in various biomedical applications . Usually, they inhibit enzymes utilizing phosphates as substrates .
Synthesis Analysis
The synthesis of such compounds often involves the preparation of N-(hydroxyalkyl) derivatives of purine or pyrimidine bases followed by the introduction of the phosphonomethyl residue . Another approach is the alkylation of the nucleobase with an appropriate synthetic precursor .
Chemical Reactions Analysis
In the presence of reactive oxygen species (ROS), particularly peroxides, “Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid” can undergo oxidation reactions .
Scientific Research Applications
NMDA Receptor Antagonist
LY-235959 is a competitive antagonist at the NMDA receptor . NMDA receptors are a class of ionotropic glutamate receptors which play a key role in synaptic plasticity and memory function .
Analgesic Effects
LY-235959 has been found to have analgesic effects . This means it can be used to relieve pain. This is particularly relevant in the context of chronic pain conditions, where traditional analgesics may not be effective .
Neuroprotective Effects
The compound has neuroprotective effects . This suggests that it could potentially be used in the treatment of neurodegenerative diseases, or to protect the brain from damage following injury or stroke .
Hypothermia in Animal Models
LY-235959 causes hypothermia in animal models . While the implications of this are not entirely clear, it could potentially be used in the management of fever or hyperthermia .
Reducing Tolerance to Morphine
The compound has been found to reduce the development of tolerance to morphine . This could potentially make it useful in the management of chronic pain conditions, where opioid analgesics are often used .
Altering the Reinforcing Effects of Cocaine
LY-235959 has been found to alter the reinforcing effects of cocaine . This suggests that it could potentially be used in the treatment of cocaine addiction .
Treatment of Nervous System Diseases
LY-235959 has potential therapeutic applications in the treatment of nervous system diseases . This could include conditions such as epilepsy, Parkinson’s disease, and others .
Treatment of Endocrinology and Metabolic Disease
The compound also has potential applications in the treatment of endocrinology and metabolic diseases . This could include conditions such as diabetes, thyroid disorders, and others .
Mechanism of Action
Target of Action
LY 235959 is primarily targeted at the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .
Mode of Action
LY 235959 acts as a competitive antagonist at the NMDA receptor . This means it binds to the same site on the receptor as the natural ligand (in this case, glutamate), but without activating the receptor. Instead, it blocks the receptor and prevents it from being activated by glutamate .
Biochemical Pathways
The antagonistic action of LY 235959 on the NMDA receptor affects the glutamatergic neurotransmission pathway. By blocking the NMDA receptor, LY 235959 inhibits the flow of ions through the channel, thereby modulating the excitatory synaptic transmission in the central nervous system .
Result of Action
LY 235959 has been found to have analgesic and neuroprotective effects . It also causes hypothermia in animal models . Furthermore, it has been shown to reduce the development of tolerance to morphine and alter the reinforcing effects of cocaine .
Future Directions
Phosphonate compounds and their prodrugs have shown promising potential in various biomedical applications, especially in the treatment of viral infections . New structures are being investigated with respect to emerging infections and the rising resistance of many pathogens against standard treatments . These include acyclic nucleoside phosphonates with 5-azacytosine as a base moiety, side-chain fluorinated ANPs, aza/deazapurine ANPs . When transformed into an appropriate prodrug by derivatizing their charged functionalities, all these compounds show promising potential to become drug candidates .
properties
IUPAC Name |
(3S,4aR,6S,8aR)-6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17)/t7-,8-,9+,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIRHCNEGQQBOY-QEYWKRMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929264, DTXSID101336227 | |
Record name | LY 274614 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY 235959 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid | |
CAS RN |
137433-06-8, 136109-04-1 | |
Record name | (3S,4aR,6S,8aR)-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137433-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY 274614 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136109041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 235959 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 274614 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY 235959 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-235959 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR2BHC0C6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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